![molecular formula C7H4BrNO3S B1274531 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29632-82-4](/img/structure/B1274531.png)

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Übersicht

Beschreibung

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound with the molecular formula C7H4BrNO3S . It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its analogs has been reported in the literature. For instance, 5-aryl-substituted isothiazol-3 (2H)-one-1, (1)- (di)oxide analogs have been prepared from the corresponding 5-chloroisothiazol-3 (2H)-one-1-oxide or -1,1-dioxide by a Suzuki-Miyaura cross-coupling reaction .

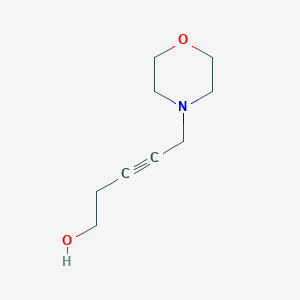

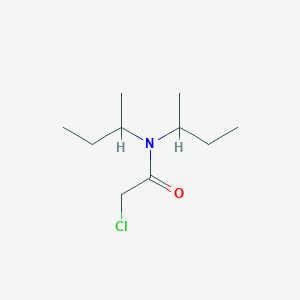

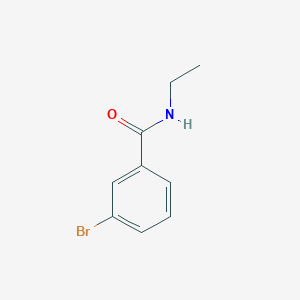

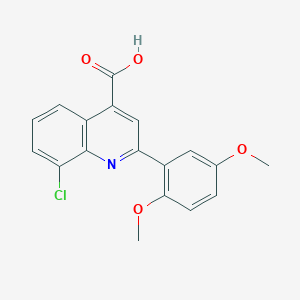

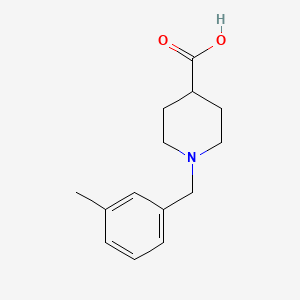

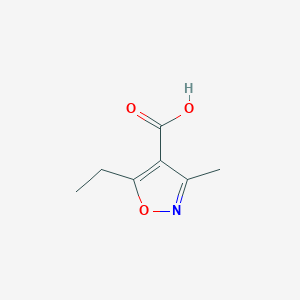

Molecular Structure Analysis

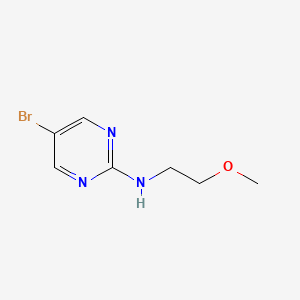

The molecular structure of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a sulfur atom, a nitrogen atom, and an oxygen atom. The benzene ring is substituted with a bromine atom .

Chemical Reactions Analysis

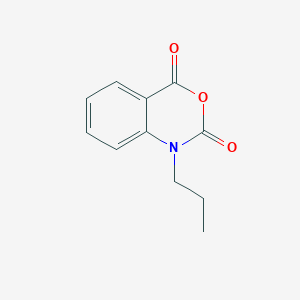

The reactivity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has been studied. For example, during decomposition in boiling diethyl phthalate, saccharin (I) eliminates sulfur dioxide to give benzoxazinone (IV) through intermediates (II) and (III) .

Physical And Chemical Properties Analysis

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a molecular weight of 262.08 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. It has a topological polar surface area of 71.6 Ų .

Wissenschaftliche Forschungsanwendungen

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

- Field : Materials Science

- Application : The compound is used in the synthesis of MOFs .

- Method : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results : The TIBM-Cu MOF showed excellent CO 2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .

Quorum Sensing Inhibitors

Metal-Organic Frameworks (MOFs)

- Field : Chemical Science

- Application : The compound is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides .

- Method : The synthesis was achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The process involved the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Electrochemically-promoted Synthesis

Quorum Sensing Inhibitors

- Field : Chemical Science

- Application : The compound is used in the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides .

- Method : The synthesis was achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The process involved the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .

- Results : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

- Field : Microbiology

- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .

- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Electrochemically-promoted Synthesis

Quorum Sensing Inhibitors

Eigenschaften

IUPAC Name |

5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZLJNJEVYRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389663 | |

| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

CAS RN |

29632-82-4 | |

| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)